molecular formula C10H10N2O4 B3010982 n-(2-Nitrophenyl)-3-oxobutanamide CAS No. 90915-86-9

n-(2-Nitrophenyl)-3-oxobutanamide

Cat. No.: B3010982
CAS No.: 90915-86-9
M. Wt: 222.2
InChI Key: ZBRNSHANCDLJAA-UHFFFAOYSA-N
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Description

Context within β-Ketoamide Chemistry

β-Ketoamides are a class of organic compounds characterized by a ketone group at the β-position relative to the amide nitrogen. This structural feature imparts a high degree of reactivity and versatility to these molecules, making them valuable intermediates in the synthesis of a wide array of chemical structures, including various heterocyclic compounds. arkat-usa.orgresearchgate.net The chemistry of β-ketoamides is rich and varied, with reactions often targeting the active methylene (B1212753) group situated between the two carbonyl functions. arkat-usa.org

N-(2-Nitrophenyl)-3-oxobutanamide is a prime example of a β-ketoamide, exhibiting the characteristic reactivity of this class of compounds. Its utility is further enhanced by the presence of the nitrophenyl group, which introduces additional avenues for chemical modification. Research into β-ketoamides has explored their use in multicomponent reactions and as precursors for biologically active molecules. rsc.org

Structural Significance of Nitrophenyl and Oxobutanamide Moieties

The nitrophenyl group , specifically the ortho-nitro substitution, is an electron-withdrawing group that influences the electronic properties of the entire molecule. ontosight.ai This group can be reduced to an amino group, providing a handle for further synthetic transformations and the construction of heterocyclic systems. wikipedia.org The presence of the nitro group is also crucial in the context of intramolecular hydrogen bonding, which can stabilize specific conformations of the molecule. nih.gov

The oxobutanamide moiety contains two carbonyl groups separated by a methylene group. This arrangement leads to keto-enol tautomerism, a phenomenon where the compound exists as an equilibrium mixture of the keto form (containing the C=O group) and the enol form (containing a C=C-OH group). semanticscholar.orgresearchgate.net The active methylene group is acidic and can be readily deprotonated, making it a nucleophilic center for various chemical reactions. arkat-usa.org The amide functionality itself can participate in hydrogen bonding and provides a site for further derivatization.

The interplay between these two moieties, including the potential for intramolecular hydrogen bonding between the amide proton and the nitro group's oxygen, imparts a unique conformational preference and reactivity profile to this compound. psu.edursc.org

Overview of Academic Research Trajectories for the Compound and its Derivatives

Academic research involving this compound and its derivatives has followed several key trajectories:

Synthesis of Heterocyclic Compounds: A primary focus of research has been the utilization of this compound as a precursor for the synthesis of various heterocyclic compounds. The reactivity of the β-dicarbonyl unit allows for cyclization reactions with a variety of reagents to form five- and six-membered rings. arkat-usa.org

Pigment Chemistry: Derivatives of this compound have been investigated in the field of pigments. The chromophoric properties of related azo compounds, formed by coupling reactions at the active methylene group, have been a subject of study. smolecule.comiucr.org

Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active molecules. solubilityofthings.com Consequently, derivatives of this compound have been synthesized and screened for potential pharmacological activities. ontosight.aisemanticscholar.org

Coordination Chemistry: The oxygen and nitrogen atoms within the this compound framework can act as coordination sites for metal ions, leading to the formation of metal complexes with potential catalytic or material applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 90915-86-9 bldpharm.com
Molecular Formula C10H10N2O4 epa.gov
Molecular Weight 222.20 g/mol bldpharm.com
Appearance Orange red crystalline powder chemicalbook.com
Density 1.35 g/cm³ chemsrc.com
Boiling Point 447.8ºC at 760 mmHg chemsrc.com

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline (B44862) with a suitable acetoacetylating agent. Common reagents for this transformation include diketene (B1670635) and ethyl acetoacetate. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-4-2-3-5-9(8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNSHANCDLJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920069
Record name N-(2-Nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-86-9
Record name N-(2-Nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for N 2 Nitrophenyl 3 Oxobutanamide

Conventional Condensation Approaches

Traditional methods for the synthesis of N-(2-nitrophenyl)-3-oxobutanamide rely on condensation reactions, which are well-established in organic chemistry.

Reaction of 2-Nitroaniline (B44862) with Acetoacetic Acid Derivatives

The most direct and common method for preparing this compound is the condensation of 2-nitroaniline with a derivative of acetoacetic acid. This reaction typically involves the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of the acetoacetic acid derivative.

One widely used acetoacetic acid derivative is diketene (B1670635). The reaction of 2-nitroaniline with diketene can be carried out at temperatures ranging from room temperature to 100°C. google.com The use of a tertiary amine, such as triethylamine, as a catalyst is often employed to facilitate the reaction. google.com This process is advantageous due to the high reactivity of diketene.

Alternatively, esters of acetoacetic acid, such as ethyl acetoacetate, can be used. This reaction often requires heating the reactants, sometimes in the presence of a solvent like xylene, to drive the condensation and remove the alcohol byproduct.

The choice of the acetoacetic acid derivative can influence the reaction conditions and the purity of the final product. The general reaction scheme is depicted below:

Reaction Scheme: 2-Nitroaniline + Acetoacetic Acid Derivative → this compound + Byproduct

Utilization of 2,2,6-Trimethyl-1,3-dioxin-4-one as a Precursor

An alternative and often preferred precursor for the acetoacetyl group is 2,2,6-trimethyl-1,3-dioxin-4-one. This compound serves as a stable and convenient substitute for the highly reactive diketene. rsc.org The reaction involves heating a mixture of 2-nitroaniline and 2,2,6-trimethyl-1,3-dioxin-4-one in a high-boiling solvent such as xylene. dovepress.comnih.gov

The reaction proceeds via the thermal generation of acetylketene from 2,2,6-trimethyl-1,3-dioxin-4-one, which then reacts with 2-nitroaniline. rsc.org This method often provides high yields and simplifies the handling of reagents. For instance, a study reported the synthesis of this compound in a 68% yield with a melting point of 180.1-190.2°C after 32 hours of reflux. researchgate.net

Below is a table summarizing the reaction conditions for the synthesis of N-aryl butanamides using this precursor:

ArylamineSolventReaction Time (h)ProductYield (%)Melting Point (°C)
4-fluoroanilineXylene3N-(4-fluorophenyl)-3-oxobutanamide8898-101
4-chloroanilineXylene3N-(4-chlorophenyl)-3-oxobutanamide79127-129
2-nitroaniline Xylene 32 This compound 68 180.1-190.2

Advanced Synthetic Protocols

To address the limitations of conventional methods, such as long reaction times and the use of high-boiling solvents, more advanced synthetic protocols have been explored. These methods aim to improve efficiency, reduce environmental impact, and enhance reaction control.

Exploration of Microwave-Assisted Synthesis for Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented in the provided results, the successful application of this technology to the synthesis of its analogues suggests its potential. thieme-connect.comijamtes.orgnih.gov

For example, the synthesis of various 3-oxobutanamide derivatives has been achieved with significantly reduced reaction times and often in higher yields compared to conventional heating. ijamtes.org In one instance, the reaction of anilines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one was carried out under microwave irradiation at 110°C for 1.5-2 hours. thieme-connect.com This rapid and efficient heating method could likely be adapted for the synthesis of the title compound, offering a greener and more time-effective alternative to traditional refluxing in high-boiling solvents.

Process Optimization for Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

The use of 2,2,6-trimethyl-1,3-dioxin-4-one is in itself an optimization, as it is a more stable and easier-to-handle reagent than diketene. rsc.org Further optimization can be achieved by carefully controlling the reaction temperature. For instance, preheating an oil bath to 150°C and vigorously stirring the solution of the arylamine and 2,2,6-trimethyl-1,3-dioxin-4-one in xylene can lead to a more controlled reaction, with the evolution of acetone (B3395972) indicating the progress of the reaction. nih.gov

The table below presents a comparison of different synthetic conditions for related N-aryl-3-oxobutanamides, highlighting the impact of the starting materials and conditions on the outcome.

Reactant 1Reactant 2Catalyst/SolventConditionsProduct
2-NitroanilineDiketeneTriethylamineRoom Temp - 100°CThis compound
2-Nitroaniline2,2,6-Trimethyl-1,3-dioxin-4-oneXyleneReflux, 32hThis compound
Aniline2,2,6-Trimethyl-4H-1,3-dioxin-4-oneTolueneMicrowave, 110°C, 1.5-2hN-Phenyl-3-oxobutanamide

This data illustrates that while conventional heating in xylene is effective, microwave irradiation offers a significant reduction in reaction time for analogous compounds, suggesting a promising avenue for the process optimization of this compound synthesis.

Elucidation of Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(2-Nitrophenyl)-3-oxobutanamide, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a singlet appears at 2.20 ppm, which is attributed to the three protons of the methyl (CH₃) group. nih.gov The methylene (B1212753) (CH₂) protons typically appear as a singlet, and the aromatic protons of the nitrophenyl group exhibit signals in the aromatic region of the spectrum. The amide (NH) proton also gives rise to a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For a related compound, 3-oxo-N-phenylbutanamide, the carbonyl carbon of the ketone appears around 205.4 ppm, while the amide carbonyl carbon is observed at approximately 163.3 ppm. rsc.org The carbons of the phenyl ring show signals between 120.2 and 137.5 ppm. rsc.org The methylene carbon is found at about 49.6 ppm, and the methyl carbon is located at approximately 31.4 ppm. rsc.org Similar chemical shifts are expected for this compound, with slight variations due to the presence of the nitro group.

Interactive Data Table: Representative NMR Data for Acetoacetamide (B46550) Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
This compound nih.govDMSO-d62.20 (s, 3H, CH₃), Aromatic and NH protons also observed.Data not fully available in the provided search results.
3-oxo-N-phenylbutanamide rsc.orgCDCl₃9.11 (s, 1H, NH), 7.56 (d, 2H), 7.35 (t, 2H), 7.14 (t, 1H), 3.62 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)205.4 (C=O, ketone), 163.3 (C=O, amide), 137.5, 129.0, 124.6, 120.2 (Aromatic C), 49.6 (CH₂), 31.4 (CH₃)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, displays several key absorption bands. nih.gov A distinct band around 3180 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. nih.gov The carbonyl (C=O) stretching vibration of the ketone is observed at approximately 1716 cm⁻¹. nih.gov Furthermore, characteristic bands for the nitro (NO₂) group appear around 1550 cm⁻¹ and 1350 cm⁻¹. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound and Related Compounds

CompoundSample Prep.N-H Stretch (cm⁻¹)Ketone C=O Stretch (cm⁻¹)Amide C=O Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)
This compound nih.govKBr31801716Not specified1550, 1350
3-oxo-N-phenylbutanamide rsc.orgATR330417161662-
N-(4-Nitrophenyl)-3-oxobutanamide uobaghdad.edu.iqNot specified336317071676Not specified

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound is 222.064057 g/mol , corresponding to the molecular formula C₁₀H₁₀N₂O₄. epa.gov In mass spectra of related compounds, such as N-(4-Nitrophenyl)-3-oxobutanamide, the molecular ion peak (M⁺) is observed at m/z 222. uobaghdad.edu.iq The fragmentation pattern can provide further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring, the nitro group, and the carbonyl groups. While specific data for the title compound is not detailed in the provided results, related azo derivatives containing a nitrophenyl group exhibit characteristic absorption bands. researchgate.net

Solid-State Structural Analysis

X-ray Diffraction Studies of Related Derivatives

While a crystal structure for this compound itself is not described in the provided search results, X-ray diffraction studies on related derivatives provide valuable insights into the likely solid-state conformation. For instance, the crystal structure of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a more complex molecule containing a nitrophenyl group, has been determined. researchgate.net In this structure, the dihydropyrimidine (B8664642) ring is planar, and the 3-nitrophenyl ring is oriented orthogonally to it. researchgate.net Such studies on analogous compounds help to understand the spatial arrangement and intermolecular interactions in the solid state.

Tautomerism and Isomerism in this compound Systems

Tautomerism is a key feature of β-ketoamides like this compound, influencing their chemical behavior and the properties of their derivatives. Both keto-enol tautomerism of the butanamide chain and azo-hydrazone tautomerism in coupled products are significant.

The butanamide moiety of this compound can exist in equilibrium between the keto and enol forms. researchgate.netnju.edu.cn In solution, β-ketoamides predominantly exist as a mixture of the ketoamide and the Z-enolamide tautomers, both of which are stabilized by intramolecular hydrogen bonds. core.ac.uk The keto-enol equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.netbeilstein-journals.org

The presence of both tautomers can be confirmed using spectroscopic methods, particularly NMR and IR spectroscopy. nju.edu.cncore.ac.uk In the ¹H NMR spectrum, the keto form typically shows a signal for the α-methylene protons, while the enol form exhibits a characteristic vinyl proton signal and a downfield-shifted enolic hydroxyl proton signal. core.ac.uknanalysis.com The relative integration of these signals allows for the quantification of the keto-enol ratio in a given solvent. nanalysis.com Polar solvents tend to favor the keto form, whereas non-polar solvents can shift the equilibrium towards the enol form, which is stabilized by an internal hydrogen bond. beilstein-journals.orgmasterorganicchemistry.com

Table 2: Representative Spectroscopic Data for Keto-Enol Tautomers of β-Ketoamides

Tautomer Spectroscopic Feature Typical Chemical Shift/Wavenumber
Keto Form ¹H NMR: α-CH₂ ~3.5 ppm
¹³C NMR: Ketone C=O ~200-205 ppm
IR: Ketone C=O stretch ~1720 cm⁻¹
Enol Form ¹H NMR: Vinyl CH ~5.0-5.5 ppm
¹H NMR: Enolic OH ~12-15 ppm (broad)
¹³C NMR: Enolic C=C ~90-100 ppm and ~170-180 ppm
IR: C=C stretch ~1640 cm⁻¹
IR: Intramolecular H-bonded OH Broad band ~2500-3200 cm⁻¹

Data compiled from studies on analogous β-ketoamide systems. nju.edu.cncore.ac.ukresearchgate.net

When this compound is used as a coupling component in the synthesis of azo dyes, the resulting products can exhibit azo-hydrazone tautomerism. researchgate.netpjmhsonline.com This equilibrium is between a true azo form, containing a -N=N- double bond, and a hydrazone form, with a -C=N-NH- structure. The position of this equilibrium is crucial as it determines the final color and properties of the dye. unifr.ch

The tautomeric preference is influenced by the structure of the dye, the solvent, and pH. nju.edu.cnunifr.ch In many cases, for azo dyes derived from acetoacetanilides, the hydrazone form is found to be the more stable tautomer, often stabilized by an intramolecular hydrogen bond between the hydrazone N-H and a carbonyl group. researchgate.net Spectroscopic techniques like UV-Vis and NMR are instrumental in studying this tautomerism. researchgate.netunifr.ch The hydrazone tautomer typically displays a longer wavelength absorption maximum in the UV-Vis spectrum compared to the azo form. researchgate.net In ¹H NMR, the presence of a downfield signal for the N-H proton is a strong indicator of the hydrazone form. researchgate.net The presence of a nitro group on the phenyl ring, as in derivatives of this compound, can influence the electronic properties and thus the position of the tautomeric equilibrium. unifr.ch

Table 3: Spectroscopic Characteristics of Azo and Hydrazone Tautomers in Derived Dyes

Tautomer Spectroscopic Feature Typical Observation
Azo Form UV-Vis λmax Shorter wavelength absorption
¹H NMR Absence of a low-field N-H proton signal
Hydrazone Form UV-Vis λmax Longer wavelength absorption (bathochromic shift)
¹H NMR Presence of a downfield N-H proton signal (~13-15 ppm)
IR C=O and N-H stretching bands

Data compiled from studies on analogous azo dyes derived from acetoacetanilides. researchgate.netnju.edu.cnunifr.ch

Reactivity Profiles and Derivatization Strategies

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of ring structures from acyclic precursors in a single step. n-(2-Nitrophenyl)-3-oxobutanamide serves as a key building block in several such transformations.

Synthesis of Dihydropyrimidine (B8664642) Derivatives via Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a widely utilized method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs). niscpr.res.inrsc.org These scaffolds are of significant interest due to their presence in numerous biologically active compounds. niscpr.res.inresearchgate.netresearchgate.net In this reaction, an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) are condensed, typically under acidic catalysis. niscpr.res.in

While direct examples using this compound in the Biginelli reaction are not extensively detailed in the provided search results, the reaction is broadly applicable to various acetoacetanilide (B1666496) derivatives. rsc.orgresearchgate.netnih.govuomphysics.net For instance, N-(2,4-dimethylphenyl)-3-oxobutanamide has been successfully employed in the Biginelli reaction to produce novel dihydropyrimidine derivatives. researchgate.netuomphysics.net Similarly, N-(4-fluorophenyl)-3-oxobutanamide has been used as the β-dicarbonyl component in the synthesis of a library of Biginelli dihydropyrimidines. researchgate.net The general mechanism involves the initial condensation of the aldehyde and urea to form an N-acylinium ion intermediate. This intermediate then undergoes a Michael addition with the enol form of the acetoacetamide (B46550) derivative, followed by cyclization and dehydration to yield the final dihydropyrimidine product. uomphysics.net

The versatility of the Biginelli reaction allows for the incorporation of diverse functionalities by varying the aldehyde and the acetoacetamide components, offering a pathway to a wide array of substituted dihydropyrimidines. rsc.org

Formation of Quinoxalin-2(1H)-ones through Cyclization

A significant application of this compound is in the synthesis of quinoxalin-2(1H)-one derivatives. This transformation typically involves the intramolecular reductive cyclization of the N-(2-nitrophenyl) moiety. beilstein-journals.orgthieme-connect.debeilstein-journals.org The process hinges on the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization with the adjacent β-ketoamide side chain to form the quinoxalinone ring system.

One reported method involves a one-pot procedure to yield 6-substituted quinoxalin-2(1H)-ones from substituted N-(2-nitrophenyl)-3-oxobutanamides. beilstein-journals.orgbeilstein-journals.org For example, N-(4-bromo-2-nitrophenyl)-3-oxobutanamide is listed as an upstream product for the synthesis of 6-bromoquinoxalin-2(1H)-one. lookchem.com The general strategy involves the reduction of the nitro group, often using reagents like sodium dithionite, followed by cyclization. thieme-connect.de This approach provides a regioselective route to substituted quinoxalin-2(1H)-ones, which are important scaffolds in medicinal chemistry. beilstein-journals.org

The following table summarizes the synthesis of quinoxalin-2(1H)-one derivatives from related N-(nitrophenyl)amides:

Starting MaterialReagentsProductReference
N-(3,5-dimethoxy-2-nitrophenyl)-2-oxo-2-phenylacetamideSodium dithionite, MeOH, H₂O3-phenyl-5,7-dimethoxyquinoxalin-2(1H)-one thieme-connect.de
N-(4-bromo-2-nitrophenyl)-3-oxobutanamideNot specified6-bromoquinoxalin-2(1H)-one lookchem.com

Derivatization to Thioxotetrahydropyrimidine Structures

The synthesis of thioxotetrahydropyrimidine derivatives can be achieved through a variation of the Biginelli reaction, where thiourea is used instead of urea. growingscience.com This leads to the formation of 2-thioxo-1,2,3,4-tetrahydropyrimidines.

Research has demonstrated the synthesis of N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides by condensing N-(4-chloro/methoxyphenyl)-3-oxobutanamide, various aromatic aldehydes, and thiourea in the presence of a catalytic amount of concentrated hydrochloric acid. growingscience.com This methodology can be extrapolated to this compound to afford the corresponding 2-thioxotetrahydropyrimidine derivatives. The resulting structures can be further functionalized, for instance, through formylation at the N-3 position. growingscience.com

Azo Coupling and Hydrazone Formation

The active methylene (B1212753) group in this compound is susceptible to electrophilic attack, making it a suitable substrate for azo coupling reactions with diazonium salts.

Reaction with Diazonium Salts to Yield Hydrazone Products

The reaction of this compound with diazonium salts, generated from the diazotization of aromatic amines, leads to the formation of hydrazone products rather than the isomeric azo compounds. arkat-usa.orgresearchgate.net This is a common feature for the coupling of diazonium salts with compounds containing an active methylene group flanked by two carbonyl groups. arkat-usa.org

This reaction is widely used in the synthesis of organic pigments. atamanchemicals.com For example, the coupling of a diazotized nitroaromatic amine with an acetoacetanilide derivative is a key step in producing pigments like Pigment Yellow 5. A variety of substituted anilines can be used to generate the diazonium salt, which then couples with the acetoacetanilide to yield a diverse range of hydrazone products. researchgate.net For instance, diazonium salts derived from sulfanilic acid, 4-nitroaniline, and various sulfa drugs have been coupled with N-(2,4-dimethylphenyl)-3-oxobutanamide to form the corresponding hydrazones. arkat-usa.orgresearchgate.net A similar reactivity is expected for this compound.

The following table provides examples of hydrazone products synthesized from related acetoacetanilide derivatives:

Acetoacetanilide DerivativeDiazonium Salt SourceProduct TypeReference
N-(2,4-dimethylphenyl)-3-oxobutanamideSulfanilic acid, 4-nitroaniline, etc.Hydrazone arkat-usa.orgresearchgate.net
Acetoacetanilide3-Nitroaniline2-(2-(3-Nitrophenyl)hydrazono)-3-oxo-N-phenylbutanamide rsc.org
Acetoacetanilide4-Nitroaniline2-(2-(4-Nitrophenyl)hydrazono)-3-oxo-N-phenylbutanamide rsc.org
N-(2-chlorophenyl)-3-oxobutanamide4-methyl-2-nitroanilineN-(2-chlorophenyl)-2-(2-(4-methyl-2-nitrophenyl)hydrazono)-3-oxobutanamide rsc.org

Mechanistic Studies of the Coupling Process

The coupling of diazonium salts with β-ketoamides like this compound proceeds via an electrophilic substitution at the active methylene carbon. The resulting product can exist as either an azo tautomer or a hydrazone tautomer. Spectroscopic studies, including UV-Vis, IR, and NMR, have been instrumental in elucidating the true structure of these products.

For coupling products of acetoacetanilides, the absence of absorption bands characteristic of an azo function and the presence of signals corresponding to an N-H proton in the ¹H NMR spectra strongly support the hydrazone structure. researchgate.net The hydrazone form is stabilized by intramolecular hydrogen bonding between the hydrazone N-H and the adjacent carbonyl group, forming a pseudo-six-membered ring. beilstein-journals.org This stabilization makes the hydrazone tautomer more favorable than the azo tautomer. The reaction is typically carried out in a buffered medium, such as aqueous ethanol (B145695) containing sodium acetate, to facilitate the coupling process. researchgate.net

Transformations Involving the Butanamide Moiety

The reactivity of the butanamide portion of this compound is central to its utility in synthetic organic chemistry. The active methylene group and the keto functionality allow for a range of chemical modifications, including oxidation, cyclization, and condensation reactions. These transformations provide pathways to novel compounds with potential applications in various fields of chemical research.

Tandem Oxidative α-Hydroxylation/β-Acetalization Reactions

A notable transformation of β-ketoamides, such as this compound, is the tandem oxidative α-hydroxylation/β-acetalization reaction. This process typically occurs in the presence of a hypervalent iodine reagent, like (diacetoxyiodo)benzene (B116549) (PIDA), and a base, such as sodium hydroxide, in an alcohol solvent like methanol (B129727). acs.orgacs.orgnih.govnih.gov The reaction is generally conducted at room temperature and proceeds without the need for a metal catalyst. acs.orgacs.org

This one-pot reaction is believed to proceed through the formation of an enolate from the β-ketoamide under basic conditions. The enolate is then oxidized at the α-position by PIDA, leading to an α-hydroxy-β-ketoamide intermediate. Subsequently, the ketone at the β-position undergoes acetalization in the presence of methanol and a base, yielding the final 2-hydroxy-3,3-dimethoxy-N-substituted butanamide product. nih.gov

For the analogous compound, N-(4-nitrophenyl)-3-oxobutanamide, this reaction has been shown to produce 2-hydroxy-3,3-dimethoxy-N-(4-nitrophenyl)butanamide in good yields (around 70%). acs.org The reaction demonstrates the feasibility of simultaneously introducing a hydroxyl group at the α-position and protecting the β-keto group as a dimethyl acetal. acs.orgacs.org This metal-free approach is advantageous due to its operational simplicity, use of readily available starting materials, and the formation of densely functionalized products. acs.org

Table 1: Representative Products of Tandem Oxidative α-Hydroxylation/β-Acetalization of N-Aryl-3-oxobutanamides acs.orgacs.org

Starting MaterialProductYield (%)
N-phenyl-3-oxobutanamide2-Hydroxy-3,3-dimethoxy-N-phenylbutanamide77
N-(4-methoxyphenyl)-3-oxobutanamide2-Hydroxy-3,3-dimethoxy-N-(4-methoxyphenyl)butanamide65
N-(2-chlorophenyl)-3-oxobutanamideN-(2-Chlorophenyl)-2-hydroxy-3,3-dimethoxybutanamide51
N-(4-nitrophenyl)-3-oxobutanamide2-Hydroxy-3,3-dimethoxy-N-(4-nitrophenyl)butanamide70

Yields are based on studies of various substituted N-aryl-3-oxobutanamides and serve as representative examples.

Synthesis of Other Heterocyclic Systems (e.g., Pyridine (B92270), Thieno[2,3-b]pyridine (B153569) Derivatives)

The butanamide moiety of this compound is a key building block for synthesizing a variety of heterocyclic compounds, including pyridines and thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry and materials science.

Pyridine Derivatives:

The synthesis of pyridine rings can be achieved through multi-component reactions involving the active methylene group of the butanamide. While direct synthesis from this compound requires specific reaction partners, analogous N-aryl-3-oxobutanamides have been successfully used. For instance, N-1-naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamides in the presence of a base like piperidine (B6355638) to yield pyridine-2(1H)-thiones. researchgate.net This type of condensation reaction, often referred to as the Gewald reaction or a variation thereof, involves the reaction of a compound with an active methylene group, a carbonyl compound, and a sulfur-containing reagent, though the specific example cited uses a pre-formed thioacetamide (B46855) derivative. A plausible pathway for this compound would involve its reaction with a 1,3-dicarbonyl compound or its equivalent and an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the pyridine ring. uobaghdad.edu.iq

Thieno[2,3-b]pyridine Derivatives:

A well-established route to thieno[2,3-b]pyridine derivatives uses N-aryl-3-oxobutanamides as starting materials. researchgate.net The synthesis is a multi-step process that begins with the construction of a substituted pyridine ring, which is then annulated with a thiophene (B33073) ring.

A typical reaction sequence involves:

Formation of a Pyridine-2(1H)-thione: this compound can be reacted with a cyanothioacetamide derivative in the presence of a basic catalyst. researchgate.net

S-Alkylation: The resulting pyridine-2(1H)-thione is then treated with an α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide) to alkylate the sulfur atom, forming a 2-(ketomethylthio)pyridine intermediate. researchgate.net

Intramolecular Cyclization (Gewald-type reaction): This intermediate undergoes an intramolecular condensation reaction, typically promoted by a base, where the active methylene group of the S-alkyl chain reacts with the nitrile group (if present) or another suitable group on the pyridine ring to form the fused thiophene ring, yielding the thieno[2,3-b]pyridine system. researchgate.netresearchcommons.org

This synthetic strategy allows for the introduction of various substituents on both the pyridine and thiophene rings, leading to a diverse library of thieno[2,3-b]pyridine derivatives. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to model the properties of N-(2-Nitrophenyl)-3-oxobutanamide and related compounds. These calculations provide a detailed picture of the molecule's fundamental characteristics.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These studies often explore various possible conformations and tautomers to identify the lowest energy structure. A key aspect of the structure is the planarity of the phenyl ring and the relative orientations of the nitro and oxobutanamide substituents. Computational results for similar compounds are often in good agreement with experimental data from X-ray crystallography, thereby validating the theoretical models used. dntb.gov.uaresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound

ParameterBond/AngleRepresentative Calculated Value (DFT)
Bond LengthC=O (amide)~1.23 Å
N-H (amide)~1.01 Å
C-N (amide)~1.35 Å
C-C (phenyl ring avg.)~1.39 Å
N-O (nitro group avg.)~1.25 Å
Bond AngleO=C-N (amide)~123°
C-N-H (amide)~121°
O-N-O (nitro group)~124°
Dihedral AngleC-C-N-O (nitro group twist)Variable, influences conformation
Note: These values are illustrative and can vary with the specific computational method and basis set.

Quantum chemical calculations are used to predict the electronic behavior of this compound. dntb.gov.ua Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. tailieuhoc.vnhust.edu.vnevitachem.com A smaller gap generally suggests higher reactivity. For molecules with nitro groups, the LUMO is often localized on this electron-withdrawing group. dntb.gov.ua

Table 2: Illustrative Calculated Electronic Properties of this compound

PropertyRepresentative Calculated Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -3.0 eV
HOMO-LUMO Energy Gap~ 4.0 eV
Dipole Moment~ 5.0 D
Note: These are example values and are sensitive to the level of theory and solvent models used in the calculation.

This compound can exist in different tautomeric forms, most notably the keto and enol forms. scirp.org Quantum chemical calculations can determine the relative energies of these tautomers, providing insight into which form is more stable and therefore more populated at equilibrium. scirp.orggrafiati.com For related β-ketoamides, the enol tautomer is often stabilized by the formation of an intramolecular hydrogen bond, which creates a stable six-membered ring. researchgate.netresearchgate.netresearchgate.net The solvent environment can also play a role, with polar solvents potentially favoring the more polar keto form. researchgate.netresearchgate.net

Table 3: Example of Relative Energies of Tautomers for a β-Ketoamide System

TautomerRelative Energy (kcal/mol) in Gas Phase
Keto form0 (Reference)
Enol form (with intramolecular H-bond)-5 to -15
Note: The keto form is the reference. Negative values indicate greater stability. Actual values depend on the specific molecule and computational method.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics offer a way to study the larger-scale movements and interactions of this compound.

The oxobutanamide side chain of this compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. nih.gov Molecular mechanics calculations can be used to explore this conformational landscape by calculating the potential energy as a function of bond rotations. This allows for the identification of low-energy, stable conformations. Molecular dynamics (MD) simulations go a step further by simulating the movement of the molecule over time, providing a dynamic view of its flexibility and the transitions between different conformations. acs.org

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. youtube.combeilstein-journals.org Molecular simulations can be used to study these intermolecular forces, which include van der Waals interactions and hydrogen bonding. The amide (N-H) and nitro (NO2) groups, along with the carbonyl (C=O) groups, are all capable of participating in hydrogen bonds. These interactions are critical in determining how the molecules pack together in a crystal lattice and how they are solvated by different solvents. The study of these non-covalent interactions is essential for understanding the supramolecular chemistry of the compound. scielo.org.mx

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational and theoretical investigations provide a powerful lens through which to understand the intricate details of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain insights into the factors that govern reaction outcomes, including regioselectivity and stereoselectivity. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of theoretical work on its core structural motifs—the 2-nitroaniline (B44862) and β-ketoamide moieties—allows for the extrapolation of key mechanistic principles.

Computational Studies on Reaction Pathways and Transition States

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving β-ketoamides. These studies often focus on identifying the lowest energy pathways from reactants to products, which involves mapping the potential energy surface and locating critical points such as transition states and intermediates.

For reactions involving the β-ketoamide functionality, theoretical calculations have explored various transformations, including cyclization and condensation reactions. For instance, in the context of multicomponent reactions, DFT calculations can help to predict whether a reaction will proceed through a specific pathway, such as a Knoevenagel condensation followed by cyclization, or an alternative route. The presence of the ortho-nitro group on the phenyl ring of this compound is expected to significantly influence its reactivity. Theoretical studies on 2-nitroaniline derivatives have shown that the strong electron-withdrawing nature of the nitro group, combined with its potential for intramolecular hydrogen bonding with the adjacent amino group, can modulate the electronic properties and aromaticity of the phenyl ring. acs.orgglobalnmr.org This, in turn, affects the reactivity of the amide nitrogen and the aryl ring itself in various reactions.

One important reaction class for N-aryl-3-oxobutanamides is oxidative cyclization to form heterocyclic structures like oxindoles. nii.ac.jp Theoretical studies on such reactions would typically investigate the formation of radical intermediates and the subsequent intramolecular cyclization. The feasibility of a 5-exo-trig cyclization onto the phenyl ring would be assessed by calculating the activation energy of the corresponding transition state. The substitution pattern on the aryl ring is a critical factor influencing the energetics of these pathways.

In the context of enzymatic reactions, such as the inhibition of cysteine proteases by α-ketoamide-based inhibitors, computational methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) and pure DFT have been used to model the reaction mechanism. nih.gov These studies detail the formation of tetrahedral intermediates and the associated transition states, providing a molecular-level understanding of the inhibition process. While not directly involving this compound, these studies highlight the capability of computational chemistry to unravel the complex interactions governing the reactivity of the keto-amide group.

A summary of common theoretical approaches used to study reactions of related compounds is presented below:

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Geometry optimization, transition state searching, reaction energy profilesDetermination of reaction pathways, activation energies, and thermodynamic stability of intermediates and products.
Time-Dependent DFT (TD-DFT)Simulation of electronic absorption spectra, study of photochemical reactionsUnderstanding light-induced reactivity, such as in photocatalyzed reactions involving related amide structures. d-nb.info
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize chemical bonds and non-covalent interactionsIdentification and quantification of hydrogen bonds and other weak interactions that stabilize transition states. nih.gov
Nucleus-Independent Chemical Shift (NICS)Assessment of aromaticityGauging the influence of substituents and solvent on the aromatic character of the nitrophenyl ring. globalnmr.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity and stereoselectivity are crucial aspects of the derivatization of this compound, and computational studies offer a predictive framework for understanding these phenomena.

Regioselectivity:

The presence of multiple reactive sites in this compound—namely the active methylene (B1212753) group, the amide nitrogen, the carbonyl groups, and the aromatic ring—raises questions of regioselectivity in its reactions. For instance, in reactions with electrophiles, competition exists between attack at the α-carbon and the amide nitrogen. Theoretical calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO) can help predict the most nucleophilic site.

In multicomponent reactions involving N-aryl-3-oxobutanamides, the regioselectivity of the cyclization step is often a key determinant of the final product structure. Studies on reactions of N-aryl-3-oxobutanamides with various reagents have shown that the outcome can be highly dependent on the substituents on the aryl ring and the reaction conditions. beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org For example, the presence of an ortho-alkoxy substituent can direct the reaction towards a specific regioisomeric product, an effect that can be rationalized through computational modeling of the transition states, which may reveal stabilizing non-covalent interactions. beilstein-journals.org

In the case of this compound, the ortho-nitro group is expected to exert a strong influence on the regioselectivity of reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution. DFT calculations on the SNAr reactivity of nitroaniline derivatives have highlighted the profound effect of the nitro group in activating the ring for nucleophilic attack. acs.org

Stereoselectivity:

When new stereocenters are formed during reactions of this compound, computational chemistry can be employed to predict and explain the observed stereoselectivity. This is particularly relevant in reactions such as asymmetric additions to the carbonyl groups or reactions at the α-carbon that generate a chiral center.

Theoretical studies of enantioselective reactions catalyzed by chiral catalysts often involve the construction of models for the transition states leading to the different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess (ee) of the reaction can be predicted. For β-ketoamides, computational investigations into asymmetric hydrogenations or additions have successfully elucidated the origins of stereoselectivity by analyzing the non-covalent interactions between the substrate, the catalyst, and the reagents in the transition state assembly. mdpi.com DFT calculations have been used to explore the transition state geometries in asymmetric hydroboration of ketones, providing insights into how the catalyst controls the facial selectivity of the hydride attack. researchgate.net

The general principles derived from these computational studies on related systems can be applied to predict the stereochemical outcomes of reactions involving this compound. For example, in a catalyst-controlled stereoselective reaction, the interaction of the nitro and amide functionalities with the chiral catalyst would be a key focus of the computational model.

Applications in Advanced Organic Synthesis and Functional Material Design

Role as a Versatile Precursor in Heterocyclic Synthesis

The strategic placement of functional groups in N-(2-Nitrophenyl)-3-oxobutanamide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles. These cyclic compounds are of significant interest due to their widespread presence in pharmaceuticals, agrochemicals, and materials science.

Building Block for Diverse Nitrogen-Containing Heterocycles (Dihydropyrimidines, Quinoxalines)

This compound is a key building block in the synthesis of several important classes of nitrogen-containing heterocycles, including dihydropyrimidines and quinoxalines. kit.edunih.gov

Dihydropyrimidines (DHPMs): The Biginelli reaction, a classic multi-component reaction, can utilize this compound or its derivatives as the β-dicarbonyl component. rsc.org This reaction, typically involving an aldehyde and urea (B33335) or thiourea (B124793), leads to the formation of highly functionalized dihydropyrimidinones or -thiones. rsc.orgmdpi.com These DHPMs are a significant class of compounds with a broad spectrum of biological activities. arkat-usa.org The presence of the nitrophenyl group on the DHPM scaffold provides a handle for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening.

Quinoxalines: The intramolecular cyclization of this compound derivatives is a key step in the synthesis of substituted quinoxalin-2(1H)-ones. thieme-connect.de This transformation typically involves a base-mediated cyclization followed by reduction of the nitro group, which then participates in ring closure. thieme-connect.de Quinoxalines are an important class of heterocyclic compounds with applications in pharmaceuticals and as building blocks for organic electronic materials. kit.edu

Scaffold for Multi-Component Reactions (MCRs)

The reactivity of the β-ketoamide functionality in this compound makes it an excellent substrate for multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.

Beyond the Biginelli reaction, this compound and related acetoacetanilides can participate in other MCRs to generate a variety of heterocyclic structures. The ability to introduce molecular complexity in a single, atom-economical step makes this compound a valuable tool for combinatorial chemistry and the rapid generation of compound libraries for drug discovery and materials science research.

Design of Complex Polycyclic Architectures

The strategic functionalization of this compound allows for its use in the construction of intricate polycyclic frameworks. The presence of both a reactive methylene (B1212753) group and a nitro group that can be converted into an amino group provides multiple points for annulation and the formation of fused ring systems.

For instance, sequential reactions involving the active methylene group and subsequent transformations of the nitro group can lead to the synthesis of complex polycyclic quinoline (B57606) derivatives. mdpi.com These elaborate structures are often found in natural products and are key pharmacophores in medicinal chemistry. The ability to build such complex architectures from a relatively simple starting material highlights the synthetic utility of this compound.

Potential in Functional Material Science

The derivatives of this compound exhibit interesting properties that make them promising candidates for applications in functional material science. The inherent chromophoric nature of the nitrophenyl group, coupled with the ability to form extended conjugated systems through chemical modification, opens up possibilities in the design of novel dyes, pigments, and optoelectronic materials.

Chromophoric Applications of Derived Products (e.g., Azo Dyes and Hydrazone Pigments)

The active methylene group in this compound is readily coupled with diazonium salts to form azo compounds. These resulting azo dyes and their hydrazone tautomers are a significant class of organic colorants with wide-ranging industrial applications. arkat-usa.orgresearchgate.net

Hydrazone Pigments: The products of the coupling reaction between diazonium salts and β-dicarbonyl compounds like this compound often exist as the more stable hydrazone tautomer. arkat-usa.orgresearchgate.netlookchemmall.com These hydrazone pigments are known for their good lightfastness and are used in various applications, including tattoo inks. arkat-usa.orgnih.gov The investigation into the metabolism of pigments like Pigment Yellow 74, which has a similar structural motif, is an active area of research. nih.govindustrialchemicals.gov.au

Pigment Name Chemical Name CAS Number Color
Pigment Yellow 12-[(4-Methyl-2-nitrophenyl)azo]-3-oxo-N-phenylbutanamide2512-29-0Yellow
Pigment Yellow 652-[(4-Methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide6528-34-3Reddish Yellow
Pigment Yellow 732-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide13515-40-7Greenish Yellow

Optoelectronic Device Potential of Structurally Related Compounds

The nitrophenyl group is a well-known chromophore that can be incorporated into larger conjugated systems to create materials with interesting photophysical properties. nii.ac.jptandfonline.com While direct applications of this compound in optoelectronic devices may not be extensively documented, structurally related compounds containing the nitrophenyl motif have shown promise.

Compounds featuring a donor-π-acceptor (D-π-A) architecture, where the nitrophenyl group can act as the electron acceptor, are being investigated for their potential in organic solar cells and other optoelectronic applications. uobaghdad.edu.iq The design of novel chromophores based on nitrophenyl derivatives continues to be an active area of research for applications such as two-photon absorption and photoremovable protecting groups. nii.ac.jpoup.comrsc.org The synthetic accessibility of this compound and its derivatives makes it a potential platform for the development of new functional materials with tailored optoelectronic properties.

Enzyme Interaction Studies of Derivatized Analogs in Chemical Systems

Derivatives of this compound have demonstrated notable inhibitory effects on various enzymes in laboratory settings. Research has particularly focused on their potential to inhibit urease and α-glucosidase.

Analogs of this compound have been synthesized and evaluated for their in vitro urease inhibitory activity. researchgate.net In one study, a series of N-aryl acetoacetamides, which are structurally related to this compound, were synthesized and showed potent inhibition against jack bean urease. acs.org Another study on N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides revealed that these compounds were potent urease inhibitors compared to the standard, thiourea. researchgate.net Specifically, analogs with IC50 values ranging from 9.13 ± 0.25 to 18.42 ± 0.42 μM demonstrated excellent inhibitory activity. researchgate.net

In the context of α-glucosidase inhibition, which is relevant for managing type 2 diabetes, various derivatives have also been explored. nih.govacs.org A series of 1,3,5-triaryl-2-pyrazoline derivatives, synthesized from chalcones, exhibited moderate to good inhibitory activity against the α-glucosidase enzyme. acs.org Certain analogs showed excellent α-glucosidase inhibitory activity with IC50 values as low as 114.57 ± 1.35 μM, which was significantly more potent than the standard drug, acarbose (B1664774) (IC50 = 375.82 ± 1.76 μM). acs.org Another study on amantadine-clubbed N-aryl amino thiazoles also reported significant inhibition against α-glucosidase, with some compounds showing IC50 values as low as 38.73 ± 0.80 μM. nih.gov

Table 1: In Vitro Enzyme Inhibitory Activities of this compound Analogs

Compound SeriesTarget EnzymeIC50 Value Range (μM)Reference
N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamidesUrease9.13 ± 0.25 to 18.42 ± 0.42 researchgate.net
1,3,5-triaryl-2-pyrazolinesα-Glucosidase114.57 ± 1.35 to 462.94 ± 1.23 acs.org
Amantadine clubbed N-aryl amino thiazolesα-Glucosidase38.73 ± 0.80 to >100 nih.gov
Amantadine clubbed N-aryl amino thiazolesUrease32.76 ± 0.28 to >100 nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their enzyme inhibitory activity. nih.govnih.gov These studies have provided valuable insights into the key molecular features required for effective enzyme binding.

For urease inhibitors, SAR studies have shown that the nature and position of substituents on the phenyl ring play a significant role. researchgate.net For instance, in a series of N-adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, the presence of electron-withdrawing groups, such as 2-CF3 on the phenyl ring, led to potent dual inhibition of both urease and α-glucosidase. researchgate.net Molecular docking studies have further illuminated these interactions, showing how these compounds fit into the active site of the urease enzyme. researchgate.net

In the case of α-glucosidase inhibition, SAR analysis of 1,3,5-triaryl-2-pyrazoline derivatives revealed that the electronic properties of the substituents on the phenyl ring are critical for activity. acs.org Compounds with bromo, diethylamino, and trifluoromethyl groups at various positions on the phenyl ring were found to be particularly potent inhibitors. acs.org This suggests that a combination of electronic and steric factors governs the binding of these analogs to the α-glucosidase active site. The presence of an amide group in some series of compounds has also been shown to enhance inhibitory activity against certain enzymes. tandfonline.com

Investigation of Metabolic Pathways in Chemical and Enzymatic Systems

The in vitro metabolism of compounds structurally related to this compound is primarily investigated through their interactions with the cytochrome P450 (CYP) enzyme system. nih.govmanchester.ac.ukfrontiersin.org These enzymes are crucial for the biotransformation of a wide range of xenobiotics. manchester.ac.ukfrontiersin.org

Studies on anilide compounds, the chemical class to which this compound belongs, have demonstrated that they can undergo hydroxylation reactions catalyzed by engineered CYP enzymes. nih.govresearchgate.net This process typically results in the formation of hydroxylated derivatives. nih.gov

The presence of a nitroaromatic group in this compound introduces another significant metabolic pathway: nitroreduction. oup.commdpi.comaacrjournals.org This reduction can be catalyzed by enzymes such as NADPH:cytochrome P450 reductase, leading to the formation of N-hydroxy arylamine intermediates. aacrjournals.orgnih.gov The specific CYP isoforms involved, such as CYP1A1, 1A2, and 1B1, can influence the rate and outcome of this metabolic activation. nih.gov For example, the metabolism of other nitroaromatic compounds has been shown to be initiated by hydroxylation or reduction of the nitro group, depending on the specific compound and the fungal species involved. oup.com

Table 2: Potential In Vitro Metabolic Pathways for Structures Related to this compound

Metabolic ReactionMediating Enzymes (Examples)Potential ProductsReference
HydroxylationCytochrome P450 BM34-hydroxy derivatives nih.gov
NitroreductionNADPH:Cytochrome P450 Reductase, Cytochrome P450s (e.g., 1A1, 1A2, 1B1)N-hydroxy arylamines aacrjournals.orgnih.gov
O-demethylationCytochrome P450 system (PnaABC)Formaldehyde and 4-nitrophenol (B140041) (for nitroanisole) sjtu.edu.cn

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming integral to synthetic chemistry, aiming to reduce the environmental impact of chemical processes. unife.itcmu.eduuni-saarland.de Future research on n-(2-Nitrophenyl)-3-oxobutanamide should prioritize the development of sustainable and green synthetic methodologies. This involves moving away from traditional synthetic methods that may utilize hazardous reagents or solvents and generate significant waste.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of biocatalysts or heterogeneous catalysts to improve reaction efficiency and selectivity, while allowing for easier separation and recycling of the catalyst.

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds (VOCs).

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption.

By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Exploration of Novel Derivatization and Functionalization Strategies

The functional versatility of this compound can be significantly expanded through the exploration of novel derivatization and functionalization strategies. The presence of multiple reactive sites, including the active methylene (B1212753) group, the amide linkage, and the aromatic nitro group, offers a rich playground for chemical modifications.

Future research in this area could focus on:

Reactions at the Active Methylene Group: Similar to other β-dicarbonyl compounds, the active methylene group can be a focal point for various reactions. For instance, coupling reactions with diazonium salts could lead to the formation of hydrazone derivatives, a strategy that has been successfully employed for analogous compounds like N-(2,4-dimethylphenyl)-3-oxobutanamide. researchgate.net

Electrophilic Substitution on the Amide Side Chain: The amide side chain is susceptible to electrophilic substitution reactions, which could be exploited to introduce new functional groups and modulate the electronic properties of the molecule. nih.gov

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which then opens up a plethora of further derivatization possibilities, including diazotization and coupling reactions, or the formation of new heterocyclic rings.

Condensation Reactions: The carbonyl groups can participate in condensation reactions with various nucleophiles to construct more complex molecular architectures, including heterocycles which are known to possess diverse biological activities.

These derivatization strategies would not only generate a library of novel compounds for various applications but also provide a deeper understanding of the reactivity of the parent molecule.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools for the rational design of new molecules and the prediction of their properties, thereby accelerating the research and development process. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT studies, similar to those performed on related molecules like N-(2-nitrophenyl)maleimide, can be employed to investigate the electronic structure, stability, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's kinetic stability and its propensity to undergo charge transfer interactions. nih.gov

Molecular Docking Studies: If potential biological targets are identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with these targets, aiding in the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of a series of this compound derivatives with their observed activities, facilitating the design of more potent compounds.

The integration of computational modeling with experimental work will enable a more targeted and efficient exploration of the chemical space around this compound.

Integration into Supramolecular Chemistry and Nanomaterials

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of modern materials science. The structural features of this compound, such as the amide group capable of hydrogen bonding and the aromatic ring that can participate in π-π stacking interactions, make it a promising candidate for applications in supramolecular chemistry and nanomaterials.

Emerging opportunities in this field include:

Design of Supramolecular Polymers: Exploring the self-assembly of appropriately functionalized this compound derivatives to form supramolecular polymers with interesting mechanical or electronic properties.

Development of Molecular Gels: Investigating the potential of this compound to act as a low molecular weight gelator, forming gels in various solvents through non-covalent interactions.

Fabrication of Organic Nanostructures: Utilizing techniques such as self-assembly or nanoprecipitation to create well-defined nanostructures, such as nanoparticles, nanofibers, or nanosheets, from this compound and its derivatives.

Functionalization of Nanomaterials: Using this compound as a ligand to functionalize the surface of inorganic nanoparticles, thereby modifying their properties and enabling their use in applications such as sensing or catalysis.

The exploration of this compound in the context of supramolecular chemistry and nanomaterials could lead to the development of novel materials with tailored functionalities.

Mechanistic Studies of Undiscovered Reactivity Modes

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations and for the discovery of new reactivity. While some of the reactivity of this compound can be inferred from its functional groups, there are likely undiscovered reactivity modes that warrant investigation.

Future mechanistic studies could focus on:

Photochemical Reactivity: The presence of the nitroaromatic moiety suggests that the compound may exhibit interesting photochemical reactivity. Investigating its behavior upon exposure to light could reveal novel reaction pathways.

Radical Reactions: Exploring the reactivity of this compound under radical conditions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Transformations: Investigating the interaction of the compound with various transition metal catalysts could uncover novel catalytic cycles and synthetic methodologies. For instance, mechanistic studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) and monochloramine have provided valuable insights into the reaction pathways involved in such transformations. nih.gov

Tautomeric Equilibria: A detailed study of the keto-enol tautomerism in this compound and how it is influenced by the solvent, temperature, and the presence of catalysts could provide a deeper understanding of its reactivity.

By delving into the mechanistic details of its reactions, a more complete picture of the chemical personality of this compound will emerge, paving the way for its application in a wider range of chemical transformations.

Q & A

Q. What are the challenges in interpreting NOESY and 2D NMR data for structural elucidation of reaction products involving this compound?

  • Methodology : Overlapping signals in crowded aromatic regions complicate assignment. For example, dihydroisoxazolopyridine isomers require selective 1D NOESY to identify spatial proximities, supplemented by HSQC for carbon connectivity .

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